1,6-Dihydropyrrolo[2,3-e]indole
Overview
Description
1,6-Dihydropyrrolo[2,3-e]indole is a heterocyclic compound that belongs to the class of pyrroloindoles. These compounds are characterized by a fused ring system that includes both pyrrole and indole moieties. This structural motif is found in various bioactive natural products and synthetic compounds, making it a significant target in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydropyrrolo[2,3-e]indole can be synthesized through several methods. One common approach involves the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes in the presence of a palladium (0) catalyst and a copper (I) co-catalyst. This reaction involves a one-pot Sonogashira coupling/heteroannulation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Sonogashira coupling/heteroannulation process suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydropyrrolo[2,3-e]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the indole nitrogen, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield various N-alkyl or N-acyl derivatives .
Scientific Research Applications
1,6-Dihydropyrrolo[2,3-e]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,6-Dihydropyrrolo[2,3-e]indole involves its interaction with various molecular targets. The compound can bind to DNA, leading to DNA alkylation and subsequent disruption of cellular processes. This mechanism is similar to that of other DNA-alkylating agents used in cancer therapy. Additionally, the compound may inhibit specific enzymes, such as cAMP phosphodiesterases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydropyrrolo[3,2-e]indole: Another isomeric form with similar biological activities.
Pyrrolo[2,3-b]indole: A related compound with a different ring fusion pattern.
Pyrrolo[3,2-c]carbazole: A compound with an extended fused ring system.
Uniqueness
1,6-Dihydropyrrolo[2,3-e]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials .
Properties
IUPAC Name |
1,6-dihydropyrrolo[2,3-e]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-9-8(4-6-11-9)10-7(1)3-5-12-10/h1-6,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBROSJQFUYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=C1C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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